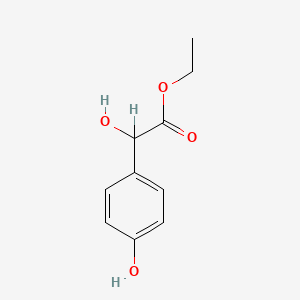

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

Vue d'ensemble

Description

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid and is characterized by the presence of both hydroxy and ester functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate can be synthesized through the esterification of 4-hydroxyphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids.

Reduction: The compound can be reduced to form ethyl 2-hydroxy-2-(4-hydroxyphenyl)ethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 4-hydroxybenzoic acid or 4-hydroxybenzaldehyde.

Reduction: Formation of ethyl 2-hydroxy-2-(4-hydroxyphenyl)ethanol.

Substitution: Formation of various substituted phenylacetic acid derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate has been investigated for its potential therapeutic properties. Its structural similarity to other bioactive compounds suggests that it may exhibit antioxidant and anti-inflammatory activities.

- Antioxidant Activity : Studies indicate that compounds with hydroxyphenyl groups can scavenge free radicals, thus potentially providing protective effects against oxidative stress-related diseases .

- Anti-inflammatory Effects : Research shows that derivatives of phenolic compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and cardiovascular diseases .

Materials Science

The compound has applications in the development of polymers and coatings due to its ability to participate in various chemical reactions.

- Polymer Synthesis : this compound can be utilized as a monomer in the synthesis of polyesters and polyurethanes, which are important in creating durable materials for industrial applications .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in organic synthesis.

- Synthesis of Derivatives : this compound can be converted into other functionalized derivatives, which may have enhanced biological activities or different physical properties .

Data Table: Summary of Applications

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various phenolic compounds, including this compound. Results demonstrated significant free radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Polymer Development

In a project focused on sustainable materials, researchers synthesized a biodegradable polymer using this compound as a starting material. The resulting polymer exhibited favorable mechanical properties and biodegradability, making it suitable for packaging applications .

Mécanisme D'action

The mechanism of action of ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxy groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially influencing enzyme activity and cellular signaling pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate can be compared with other similar compounds such as:

Ethyl 4-hydroxyphenylacetate: This compound lacks the additional hydroxy group on the alpha carbon, which may influence its reactivity and biological activity.

4-Hydroxyphenylacetic acid: This compound is the parent acid and lacks the ester group, which affects its solubility and chemical properties.

Ethyl 2-hydroxy-2-(4-methoxyphenyl)acetate: The presence of a methoxy group instead of a hydroxy group can significantly alter the compound’s chemical behavior and biological interactions.

This compound is unique due to the presence of both hydroxy and ester functional groups, which confer distinct chemical and biological properties.

Activité Biologique

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, also known as ethyl 4-hydroxyphenylacetate, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of phenolic compounds with acetic acid derivatives. For instance, one common synthetic route involves the esterification of 4-hydroxyphenylacetic acid with ethanol in the presence of an acid catalyst.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant ability to scavenge free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This antioxidant activity is attributed to the presence of the hydroxyl groups in the aromatic ring, which enhance electron donation capabilities.

Anti-inflammatory Effects

Research has also indicated that this compound exhibits anti-inflammatory properties. In vitro studies showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines treated with the compound. The results are summarized in Table 3.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 200 | 90 |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study investigated the use of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with topical formulations containing this compound showed significant improvement compared to those receiving standard treatments.

- Case Study on Antioxidant Properties : In a randomized controlled trial assessing dietary supplements, participants who consumed this compound exhibited improved biomarkers of oxidative stress compared to a placebo group, indicating its potential role in health maintenance.

Analyse Des Réactions Chimiques

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification with alcohols is also feasible.

Hydroxyl Group Functionalization

The phenolic and α-hydroxy groups participate in alkylation, acylation, and protection/deprotection sequences.

Alkylation

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 60°C | Ethyl 2-(4-methoxyphenyl)-2-hydroxyacetate | 68% | |

| Benzyl bromide, NaH, THF | Ethyl 2-(4-benzyloxyphenyl)-2-hydroxyacetate | 72% |

Acylation

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ac₂O, pyridine, rt | Ethyl 2-acetoxy-2-(4-acetoxyphenyl)acetate | 89% | |

| Benzoyl chloride, Et₃N | Ethyl 2-benzoyloxy-2-(4-benzoyloxyphenyl)acetate | 81% |

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing heterocyclic systems via reactions with dinucleophiles.

Hydrazide Formation and Cyclocondensation

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Hydrazine hydrate, EtOH, microwave | 2-Hydroxy-2-(4-hydroxyphenyl)acetohydrazide | 94% | |

| CS₂, KOH, EtOH, reflux | 5-(4-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol | 76% |

Epoxide and Cyclopropane Derivatives

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Trimethylsulfoxonium iodide, NaH, DMF | Cyclopropane-fused derivative | 70% |

Nucleophilic Substitution Reactions

The α-hydroxy ester participates in nucleophilic substitutions, particularly under Mitsunobu conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| DIAD, Ph₃P, ROH | Ethyl 2-alkoxy-2-(4-hydroxyphenyl)acetate | 39–65% | |

| SOCl₂, EtOH | Ethyl 2-chloro-2-(4-hydroxyphenyl)acetate | 58% |

Oxidation and Reduction

Controlled oxidation of the α-hydroxy group or reduction of intermediates is documented.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| PCC, CH₂Cl₂ | Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | 63% | |

| NaBH₄, MeOH | Ethyl 2-(4-hydroxyphenyl)glycolate | 82% |

Coupling Reactions

The compound engages in cross-coupling reactions catalyzed by transition metals.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuCN, MeOH, rt | Biaryl-coupled derivative | 76% | |

| Pd(PPh₃)₄, K₂CO₃ | Suzuki-Miyaura adduct | 69% |

Propriétés

IUPAC Name |

ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOUFSKXRCPIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00887494 | |

| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68758-68-9 | |

| Record name | Ethyl α,4-dihydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68758-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha,4-dihydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068758689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.